molecular formula C22H30N4O2 B11121403 4-cyclopentyl-1-methyl-3-(1-(3-phenylpropanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-1-methyl-3-(1-(3-phenylpropanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11121403
M. Wt: 382.5 g/mol
InChI Key: ZUPKRCUABHHYLD-UHFFFAOYSA-N
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Description

4-CYCLOPENTYL-1-METHYL-3-[1-(3-PHENYLPROPANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound with a unique structure that includes a cyclopentyl group, a phenylpropanoic acid derivative, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPENTYL-1-METHYL-3-[1-(3-PHENYLPROPANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting with the preparation of the core triazole structure. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the phenylpropanoic acid derivative through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPENTYL-1-METHYL-3-[1-(3-PHENYLPROPANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its molecular targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving its molecular targets.

    Industry: It might be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-CYCLOPENTYL-1-METHYL-3-[1-(3-PHENYLPROPANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific targets and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and piperidine-containing molecules. Examples might include:

Uniqueness

What sets 4-CYCLOPENTYL-1-METHYL-3-[1-(3-PHENYLPROPANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE apart is its unique combination of functional groups and structural features, which may confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

4-cyclopentyl-2-methyl-5-[1-(3-phenylpropanoyl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C22H30N4O2/c1-24-22(28)26(19-9-5-6-10-19)21(23-24)18-13-15-25(16-14-18)20(27)12-11-17-7-3-2-4-8-17/h2-4,7-8,18-19H,5-6,9-16H2,1H3

InChI Key

ZUPKRCUABHHYLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3)C4CCCC4

Origin of Product

United States

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